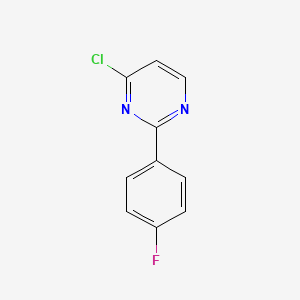

4-Chloro-2-(4-fluorophenyl)pyrimidine

説明

The exact mass of the compound 4-Chloro-2-(4-fluorophenyl)pyrimidine is 208.0203541 g/mol and the complexity rating of the compound is 183. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Chloro-2-(4-fluorophenyl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-(4-fluorophenyl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

4-chloro-2-(4-fluorophenyl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClFN2/c11-9-5-6-13-10(14-9)7-1-3-8(12)4-2-7/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPHJPEPWOCWYDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=CC(=N2)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001287380 | |

| Record name | 4-Chloro-2-(4-fluorophenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001287380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76128-71-7 | |

| Record name | 4-Chloro-2-(4-fluorophenyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76128-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-(4-fluorophenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001287380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

4-Chloro-2-(4-fluorophenyl)pyrimidine mechanism of action

The following technical guide details the mechanism of action, chemical utility, and pharmacological significance of 4-Chloro-2-(4-fluorophenyl)pyrimidine , a "privileged scaffold" in medicinal chemistry.

Mechanisms of Reactivity and Pharmacophore Integration[1]

Executive Summary

4-Chloro-2-(4-fluorophenyl)pyrimidine (CAS: 111196-81-7) is not a standalone therapeutic agent but a high-value pharmacophore intermediate . It serves as a critical electrophilic scaffold for the synthesis of Type I and Type II kinase inhibitors, specifically targeting p38 MAPK , Aurora Kinases , and CDKs .

Its "Mechanism of Action" is dual-layered:

-

Chemical MoA: It functions as a regioselective electrophile in Nucleophilic Aromatic Substitution (

), allowing the modular attachment of bioactive amines. -

Biological MoA (of derivatives): The resulting 2-(4-fluorophenyl)pyrimidine core acts as an ATP-mimetic hinge binder, where the fluorophenyl group occupies the hydrophobic "gatekeeper" or selectivity pocket, enhancing potency and metabolic stability.

Chemical Mechanism of Action: Regioselective

The utility of this scaffold relies on the distinct electronic environment of the pyrimidine ring. The chlorine atom at the C4 position is highly activated for displacement, while the 4-fluorophenyl group at C2 remains inert during standard substitution conditions, serving as a stable hydrophobic anchor.

2.1 The Reaction Pathway

The reaction proceeds via an Addition-Elimination (

-

Nucleophilic Attack: A nucleophile (typically a primary or secondary amine, or an aniline) attacks the electron-deficient C4 carbon. The nitrogen atoms in the pyrimidine ring act as electron sinks, stabilizing the negative charge.

-

Meisenheimer Complex: A resonance-stabilized anionic intermediate (Meisenheimer complex) is formed.

-

Elimination: The chloride ion (

), being a weak base and excellent leaving group, is expelled, restoring aromaticity.

2.2 Electronic and Steric Factors

-

C4 vs. C2 Selectivity: In 2,4-dichloropyrimidine, C4 is more reactive due to the "alpha-effect" of the adjacent nitrogen and less steric hindrance. In 4-Chloro-2-(4-fluorophenyl)pyrimidine, the C2 position is already blocked by the aryl group, forcing exclusive reaction at C4.

-

The Fluorine Effect: The para-fluorine atom on the phenyl ring exerts an inductive electron-withdrawing effect (-I), slightly deactivating the phenyl ring but increasing the lipophilicity (

) and metabolic stability of the final drug candidate by blocking P450-mediated oxidation at the para-position.

2.3 Visualization:

Reaction Mechanism

The following diagram illustrates the transition from the scaffold to a bioactive kinase inhibitor precursor.

Figure 1: The

Biological Mechanism: Kinase Inhibition Topology

When functionalized, the 4-Chloro-2-(4-fluorophenyl)pyrimidine scaffold forms the core of many ATP-competitive inhibitors .

3.1 Binding Mode (SAR)

-

The Pyrimidine Hinge Binder: The N1 and N3 nitrogens (or the attached amino group) form hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket. This mimics the adenine ring of ATP.

-

The Hydrophobic Anchor (2-Aryl Group): The 4-fluorophenyl group at position 2 is critical. It typically rotates out of the plane of the pyrimidine ring to occupy a hydrophobic pocket adjacent to the ATP site (often the "Selectivity Pocket" or near the Gatekeeper residue).

-

The Solvent Front (4-Amino Group): The amine introduced at position 4 usually extends towards the solvent interface, allowing for solubilizing groups (e.g., morpholine, piperazine) to be attached without disrupting binding.

3.2 Target Classes

| Target Family | Role of Scaffold | Example Applications |

| p38 MAPK | The 4-fluorophenyl group fits the hydrophobic pocket unique to p38 | Anti-inflammatory agents (RA, Crohn's). Analogous to SB-203580 (imidazole core) but with improved stability. |

| Aurora Kinases | Forms "Bisanilinopyrimidines".[2] The scaffold orients the molecule to lock the kinase in an inactive conformation. | Oncology (e.g., VX-680 analogs).[2][3][4] |

| CDKs | Cyclin-Dependent Kinase inhibition for cell cycle arrest. | Cancer therapeutics.[2][4][5] |

3.3 Visualization: Pharmacophore Mapping

Figure 2: Pharmacophore mapping of the scaffold within a generic Kinase ATP-binding site.

Experimental Protocols

The following protocols describe the generation of the scaffold and its subsequent functionalization.

4.1 Protocol A: Synthesis of the Scaffold (Suzuki Coupling)

Objective: To synthesize 4-chloro-2-(4-fluorophenyl)pyrimidine from 2,4-dichloropyrimidine. Note: This step requires careful control to favor C2-substitution over C4, or separation of isomers.

-

Reagents: 2,4-Dichloropyrimidine (1.0 eq), 4-Fluorophenylboronic acid (1.05 eq),

(5 mol%), -

Solvent: DME/Water (3:1) or Toluene/Ethanol/Water.

-

Procedure:

-

Degas solvents with nitrogen for 30 mins.

-

Combine reagents in a reaction vessel under inert atmosphere (

). -

Heat to 80–90°C for 4–12 hours. Monitor by TLC/LC-MS.

-

Critical Step: Regioselectivity can be poor. If the C4-product forms, chromatographic separation is required. (Note: Commercial sources are preferred for high purity).

-

-

Workup: Dilute with EtOAc, wash with brine, dry over

, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc).

4.2 Protocol B: Functionalization via

(Displacement of C4-Cl)

Objective: To attach a pharmacophore amine to the scaffold.

-

Reagents: 4-Chloro-2-(4-fluorophenyl)pyrimidine (1.0 eq), Target Amine (e.g., Aniline or Morpholine) (1.1 eq), Diisopropylethylamine (DIPEA) (2.0 eq).

-

Solvent: n-Butanol, IPA, or DMF.

-

Procedure:

-

Dissolve the scaffold in the solvent.

-

Add the amine and base (DIPEA).

-

Thermal Method: Heat to reflux (100–120°C) for 2–6 hours.

-

Microwave Method: Irradiate at 120°C for 15–30 minutes (High efficiency).

-

-

Validation: Monitor disappearance of the starting material (m/z ~208/210) and appearance of the product.

-

Purification: Precipitate with water or purify via recrystallization (EtOH) or Prep-HPLC.

References

-

Vertex Pharmaceuticals. "Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors." PMC, 2015.[6] Link

-

BenchChem. "4-Chloro-2-[(4-fluorophenyl)methyl]pyrimidine: Applications in Medicinal Chemistry." BenchChem Technical Library, 2025. Link

-

MDPI. "Recent Advances in Pyrimidine-Based Drugs: Synthesis and Biological Targets." Molecules, 2024.[1][4][5] Link

-

American Chemical Society. "Structure-Guided Discovery of Novel Pyrimidine-2,4-Diamines as CDK Inhibitors." Journal of Medicinal Chemistry, 2025. Link

-

PubChem. "Compound Summary: 4-Chloro-2-(4-fluorophenyl)pyrimidine." National Library of Medicine. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2<i>H</i>-thiopyran derivatives - Journal of King Saud University - Science [jksus.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 4-Chloro-2-(4-fluorophenyl)pyrimidine Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold

The pyrimidine nucleus, a cornerstone of medicinal chemistry, continues to be a fertile ground for the discovery of novel therapeutic agents. Its inherent ability to engage in diverse biological interactions has led to its incorporation into a wide array of approved drugs. Within this vast chemical space, the 4-Chloro-2-(4-fluorophenyl)pyrimidine scaffold has emerged as a particularly promising pharmacophore, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic underpinnings of this versatile class of compounds, offering valuable insights for researchers and drug development professionals. We will delve into their significant potential as anticancer, antimicrobial, and anti-inflammatory agents, supported by experimental data and a critical analysis of their structure-activity relationships.

I. Synthesis of 4-Chloro-2-(4-fluorophenyl)pyrimidine and Its Derivatives: A Practical Approach

The synthetic accessibility of the 4-Chloro-2-(4-fluorophenyl)pyrimidine core is a key advantage for its development as a versatile scaffold. The general approach involves a multi-step synthesis, which can be adapted to generate a diverse library of derivatives.

Core Synthesis: A Step-by-Step Protocol

A common and effective method for the synthesis of the 4-Chloro-2-(4-fluorophenyl)pyrimidine core is outlined below. This protocol is a representative example, and reaction conditions may be optimized based on specific laboratory setups and desired scale.

Step 1: Synthesis of 2-(4-fluorophenyl)pyrimidine-4,6-diol

-

Reactants: 4-fluorobenzamidine hydrochloride, diethyl malonate, and a strong base such as sodium ethoxide.

-

Procedure:

-

Dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

-

To this solution, add diethyl malonate dropwise at room temperature, followed by the addition of 4-fluorobenzamidine hydrochloride.

-

Reflux the reaction mixture for 6-8 hours.

-

After cooling, the reaction mixture is poured into ice-water and acidified with a mineral acid (e.g., HCl) to precipitate the product.

-

The resulting solid, 2-(4-fluorophenyl)pyrimidine-4,6-diol, is filtered, washed with water, and dried.

-

Step 2: Chlorination to Yield 4,6-Dichloro-2-(4-fluorophenyl)pyrimidine

-

Reactants: 2-(4-fluorophenyl)pyrimidine-4,6-diol and a chlorinating agent such as phosphorus oxychloride (POCl₃).

-

Procedure:

-

A mixture of 2-(4-fluorophenyl)pyrimidine-4,6-diol and an excess of phosphorus oxychloride is heated at reflux for 3-4 hours.

-

The excess POCl₃ is removed under reduced pressure.

-

The residue is carefully poured onto crushed ice with stirring.

-

The precipitated product, 4,6-dichloro-2-(4-fluorophenyl)pyrimidine, is filtered, washed with cold water, and dried.

-

Step 3: Selective Dechlorination to Afford 4-Chloro-2-(4-fluorophenyl)pyrimidine

-

Reactants: 4,6-dichloro-2-(4-fluorophenyl)pyrimidine, a reducing agent (e.g., zinc dust), and a proton source (e.g., acetic acid).

-

Procedure:

-

The dichloro derivative is dissolved in a suitable solvent like ethanol or acetic acid.

-

Zinc dust is added portion-wise to the stirred solution at room temperature.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

The reaction mixture is filtered to remove the zinc dust, and the solvent is evaporated under reduced pressure.

-

The residue is purified by column chromatography to yield the final product, 4-Chloro-2-(4-fluorophenyl)pyrimidine.

-

Diversification of the Scaffold: Nucleophilic Substitution Reactions

The chlorine atom at the 4-position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution, providing a convenient handle for the introduction of various functional groups and the generation of a diverse library of derivatives.

Figure 1: General scheme for the diversification of the 4-Chloro-2-(4-fluorophenyl)pyrimidine scaffold.

II. Anticancer Activity: Targeting Key Oncogenic Pathways

Derivatives of the 4-Chloro-2-(4-fluorophenyl)pyrimidine scaffold have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines. Their mechanism of action often involves the inhibition of critical cellular signaling pathways that are dysregulated in cancer.

Inhibition of Kinase Signaling Cascades

A primary mechanism through which these pyrimidine derivatives exert their anticancer effects is through the inhibition of protein kinases.[1] Kinases are key regulators of cell growth, proliferation, and survival, and their aberrant activity is a hallmark of many cancers.[2][3]

Figure 2: Proposed mechanism of kinase inhibition by 4-Chloro-2-(4-fluorophenyl)pyrimidine derivatives.

Structure-activity relationship (SAR) studies have revealed that the nature of the substituent at the 4-position of the pyrimidine ring plays a crucial role in determining the potency and selectivity of kinase inhibition. For instance, the introduction of specific amine-containing side chains can enhance the binding affinity to the ATP-binding pocket of kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[4]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of representative 4-Chloro-2-(4-fluorophenyl)pyrimidine derivatives against various human cancer cell lines. The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cells.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Derivative A | HeLa (Cervical Cancer) | 7.01 | [1] |

| Derivative B | NCI-H460 (Lung Cancer) | 8.55 | [1] |

| Derivative C | MCF-7 (Breast Cancer) | 20.53 | [5] |

| Derivative D | HCT-116 (Colon Cancer) | 1.31 | [5] |

| Derivative E | A549 (Lung Cancer) | 12.05 | [5] |

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation.[6][7]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the pyrimidine derivatives and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

III. Antimicrobial Activity: A New Frontier in Combating Drug Resistance

The emergence of multidrug-resistant pathogens poses a significant threat to global health. Pyrimidine derivatives have shown promise as a new class of antimicrobial agents with novel mechanisms of action.

Mechanism of Action: Inhibition of Essential Bacterial Processes

The antimicrobial activity of 4-Chloro-2-(4-fluorophenyl)pyrimidine derivatives is believed to stem from their ability to interfere with essential bacterial processes, such as DNA replication, RNA synthesis, and cell wall formation.[1] The pyrimidine core can act as a bioisostere for natural purines and pyrimidines, thereby inhibiting enzymes involved in nucleic acid biosynthesis.

Figure 3: Proposed mechanism of antimicrobial action.

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table presents the MIC values of representative pyrimidine derivatives against various bacterial strains.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| Derivative F | Staphylococcus aureus | 16 | [8] |

| Derivative G | Bacillus subtilis | 8 | [8] |

| Derivative H | Escherichia coli | 32 | [8] |

| Derivative I | Pseudomonas aeruginosa | 64 | [8] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[9][10][11]

-

Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform a two-fold serial dilution of the pyrimidine derivative in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

IV. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and cancer. Pyrimidine derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators.[12][13]

Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

A major mechanism of the anti-inflammatory action of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is inducible and plays a central role in the inflammatory response.[12] By inhibiting COX-2, these derivatives can reduce the production of prostaglandins, which are key mediators of pain and inflammation.

Figure 4: Mechanism of anti-inflammatory action via COX-2 inhibition.

In Vivo Anti-inflammatory Activity

The anti-inflammatory potential of these compounds has also been demonstrated in in vivo models of inflammation, such as the carrageenan-induced paw edema model in rats.[13]

| Compound ID | Dose (mg/kg) | Paw Edema Inhibition (%) | Reference |

| Derivative J | 50 | 47.6 | [13] |

| Phenylbutazone (Standard) | 50 | 48.8 | [13] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used and validated model for screening acute anti-inflammatory activity.[14]

-

Animal Grouping: Divide rats into groups: control, standard (e.g., indomethacin), and test groups receiving different doses of the pyrimidine derivative.

-

Compound Administration: Administer the compounds orally or intraperitoneally one hour before the carrageenan injection.

-

Induction of Edema: Inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

-

Calculation of Inhibition: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

V. Structure-Activity Relationship (SAR) and Future Directions

The biological activity of 4-Chloro-2-(4-fluorophenyl)pyrimidine derivatives is intricately linked to their chemical structure. Key SAR insights include:

-

The 2-(4-fluorophenyl) group: The presence and position of the fluorine atom on the phenyl ring can significantly influence the compound's electronic properties and its ability to form favorable interactions with biological targets.

-

The 4-Chloro substituent: This atom serves as a crucial reactive handle for introducing a wide range of substituents, allowing for the fine-tuning of the compound's physicochemical properties and biological activity. Modifications at this position have been shown to modulate selectivity and potency.[4]

-

Substitutions on the Pyrimidine Ring: Modifications to the pyrimidine ring itself, such as the introduction of additional functional groups, can further enhance biological activity and selectivity.

Future research in this area should focus on:

-

Lead Optimization: Systematic modification of the lead compounds to improve their potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Deeper investigation into the specific molecular targets and signaling pathways to fully elucidate the mechanism of action.

-

In Vivo Efficacy and Safety: Comprehensive in vivo studies in relevant animal models to assess the therapeutic potential and safety profile of the most promising derivatives.[15]

-

Exploration of New Therapeutic Areas: Investigating the potential of these compounds in other disease areas, such as viral infections and neurodegenerative disorders.

VI. Conclusion

The 4-Chloro-2-(4-fluorophenyl)pyrimidine scaffold represents a privileged structure in medicinal chemistry, with its derivatives demonstrating a broad spectrum of promising biological activities. Their synthetic tractability, coupled with their potent anticancer, antimicrobial, and anti-inflammatory properties, makes them an attractive starting point for the development of novel therapeutic agents. This technical guide has provided a comprehensive overview of the current state of research in this field, offering valuable insights and practical protocols for scientists and researchers dedicated to the discovery and development of new medicines. Continued exploration of this versatile scaffold holds significant promise for addressing unmet medical needs.

VII. References

-

Structure-activity relationships of 2, 4-disubstituted pyrimidines as dual ERα/VEGFR-2 ligands with anti-breast cancer activity. PubMed. [Link]

-

Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. [Link]

-

Structure-activity relationships of 2, 4-disubstituted pyrimidines as dual ERα/VEGFR-2 ligands with anti-breast cancer activity | Request PDF. ResearchGate. [Link]

-

METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Universidad de las Américas Puebla. [Link]

-

The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]

-

MTT Cell Assay Protocol. University of Texas Southwestern Medical Center. [Link]

-

The minimum inhibitory concentration of antibiotics. BMG LABTECH. [Link]

-

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing. [Link]

-

Pyrimidine as antiinflammatory agent: A review. Indian Journal of Pharmaceutical Sciences. [Link]

-

MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

-

Pyrimidine hybrids with in vivo anticancer therapeutic potential. ResearchGate. [Link]

-

Minimum Inhibitory Concentration Assay (MIC). Antimicrobial Testing Laboratory. [Link]

-

Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Emery Pharma. [Link]

-

Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. MDPI. [Link]

-

In vivo anti-inflammatory activity | Download Table. ResearchGate. [Link]

-

Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. Elsevier. [Link]

-

Synthesis of Cyanopyridine and Pyrimidine Analogues as New Anti-Inflammatory and Antimicrobial Agents. PubMed. [Link]

-

Pyrazoles Containing Thiophene, Thienopyrimidine and Thienotriazolopyrimidine as COX-2 Selective Inhibitors: Design, Synthesis, in Vivo Anti-Inflammatory Activity, Docking and in Silico Chemo-Informatic Studies. PubMed. [Link]

-

Pyrimidine hybrids with in vivo anticancer therapeutic potential. PubMed. [Link]

-

Synthesis, Antimicrobial and Anti-inflammatory Activities of Some New 2, 4, 6-Trisubstituted Pyrimidines. TSI Journals. [Link]

-

Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents. PubMed. [Link]

-

Chemical structure of 2, 4-disubstituted pyrimidine derivatives. ResearchGate. [Link]

-

Anticancer Activity of New Substituted Pyrimidines, Their Thioglycosides and Thiazolopyrimidine Derivatives. Journal of Applied Pharmaceutical Science. [Link]

-

Diverse Pharmacological Potential of Various Substituted Pyrimidine Derivatives. Journal of Pharmaceutical Research International. [Link]

-

New pyrimidine derivatives as potential agents against hepatocellular carcinoma: design, synthesis, and in vitro and in vivo biological evaluations. Frontiers in Pharmacology. [Link]

-

Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. PMC. [Link]

-

Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors. PMC. [Link]

-

Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. PMC. [Link]

-

Anticancer and antimicrobial prospective of Pyrimidine derivatives: A review. The Pharma Innovation. [Link]

-

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. [Link]

-

Synthesis of 4, 6-substituted di-(phenyl) pyrimidin-2-amines derivatives. ResearchGate. [Link]

-

Scheme 1: 2,4--disubsituted pyrimidine synthesis. ResearchGate. [Link]

-

Preparation and characterization of symmetrical bis[4-chloro-2-pyrimidyl] dichalcogenide (S, Se, Te) and unsymmetrical 4-chloro-2-(arylchalcogenyl) pyrimidine: X-ray crystal structure of 4-chloro-2-(phenylselanyl) pyrimidine and 2-(p-tolylselanyl)-4-chloropyrimidine. Academia.edu. [Link]

-

Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity. PubMed. [Link]

-

Pyrimidine As Anticancer Agent: A Review. Journal of Advanced Scientific Research. [Link]

-

Pyrimidine-based compounds as promising anticancer agents targeting tumor cell senescence. PMC. [Link]

-

Study on synthesis of 2-piperazinyl-4-phenylpyrimidine derivatives. ResearchGate. [Link]

-

Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. MDPI. [Link]

-

SYNTHESIS OF PYRIMIDINE DERIVATIVES. Semantic Scholar. [Link]

-

Pyrimidine derivatives as anticancer agents. | Download Scientific Diagram. ResearchGate. [Link]

Sources

- 1. 4-Chloro-2-[(4-fluorophenyl)methyl]pyrimidine | 1156238-27-5 | Benchchem [benchchem.com]

- 2. Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships of 2, 4-disubstituted pyrimidines as dual ERα/VEGFR-2 ligands with anti-breast cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchhub.com [researchhub.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdb.apec.org [pdb.apec.org]

- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 11. microbe-investigations.com [microbe-investigations.com]

- 12. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 13. ijpsonline.com [ijpsonline.com]

- 14. mdpi.com [mdpi.com]

- 15. Pyrimidine hybrids with in vivo anticancer therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 4-Chloro-2-(4-fluorophenyl)pyrimidine: An In-Depth Technical Guide

Executive Summary & Chemical Context

4-Chloro-2-(4-fluorophenyl)pyrimidine (CAS: 76128-71-7) is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics. The orthogonal reactivity of the C4-chloride (primed for nucleophilic aromatic substitution, S

For researchers and drug development professionals, accurate structural characterization of this intermediate is paramount. A misassigned regiocenter or undetected impurity can derail downstream synthetic pipelines. This whitepaper provides a rigorous, causality-driven analysis of the molecule's Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic profiles, establishing a self-validating framework for analytical confirmation.

Caption: Orthogonal analytical workflow for the structural validation of pyrimidine derivatives.

Nuclear Magnetic Resonance (NMR) Profiling

NMR spectroscopy provides the definitive map of the molecule's atomic connectivity. The presence of both a pyrimidine core and a fluorinated aromatic ring necessitates a multinuclear approach (

Causality of Chemical Shifts and Spin-Spin Coupling

-

H NMR : The pyrimidine protons (H-5 and H-6) exhibit a characteristic AB spin system. H-6 is highly deshielded due to the adjacent electronegative nitrogen and the anisotropic effect of the ring, typically appearing downfield (~8.7 ppm) compared to H-5 (~7.4 ppm). The 4-fluorophenyl group presents an AA'BB' system. The fluorine atom exerts a strong inductive electron-withdrawing effect but donates electron density via resonance. This causes the ortho protons (H-3', H-5') to be shielded (~7.2 ppm) and split by

-

C NMR : Carbon assignments are heavily dictated by carbon-fluorine spin-spin coupling (

-

F NMR : A single resonance is observed around -109 ppm, split into a multiplet (typically a triplet of triplets) due to

Protocol 1: Multinuclear NMR Acquisition (Self-Validating)

-

Sample Preparation : Dissolve 15 mg of the analyte in 0.6 mL of CDCl

(containing 0.03% v/v TMS). Filter through a glass wool plug into a 5 mm NMR tube to remove particulates that distort magnetic field homogeneity. -

Locking and Shimming : Insert the sample and lock onto the deuterium signal of CDCl

. Perform gradient shimming (Z1-Z5).-

Self-Validation Check: A baseline TMS peak width at half-height (

) of < 1.0 Hz confirms sufficient field homogeneity.

-

-

Acquisition (

H & -

Acquisition (

F) : Tune the probe to the

Mass Spectrometry (MS) Fragmentation Pathways

Mass spectrometry confirms the exact molecular weight and provides structural fingerprints via collision-induced dissociation (CID) or electron ionization (EI).

Causality of Fragmentation

The molecular ion [M]

Caption: Primary mass spectrometric fragmentation pathways of 4-Chloro-2-(4-fluorophenyl)pyrimidine.

Protocol 2: High-Resolution Mass Spectrometry (LC-ESI-HRMS)

-

Calibration : Calibrate the mass spectrometer using a standard tuning mix (e.g., Agilent ESI-L) in positive ion mode.

-

Self-Validation Check: The calibration curve must yield an

across the m/z 100-1000 range to ensure mass accuracy < 5 ppm.

-

-

Ionization & Detection : Inject 1

L of a 1

Infrared (IR) Spectroscopy

IR spectroscopy identifies the dominant functional groups and the vibrational modes of the heterocyclic system.

Causality of Vibrational Modes

The pyrimidine ring exhibits strong C=N and C=C stretching vibrations in the 1580–1510 cm

Protocol 3: Attenuated Total Reflectance (ATR) FT-IR

-

Background Subtraction : Clean the diamond ATR crystal with isopropanol. Acquire a background spectrum (32 scans, 4 cm

resolution) of the ambient atmosphere.-

Self-Validation Check: The background must show baseline noise < 0.01 absorbance units before sample application.

-

-

Measurement : Place 2-3 mg of the solid sample directly onto the crystal. Apply consistent pressure using the anvil and acquire 32 scans.

Consolidated Data Tables

Table 1: Predicted H and F NMR Assignments (in CDCl )

| Nucleus | Position | Chemical Shift ( | Multiplicity | Coupling Constant ( | Integration |

| H-6 (Pyrimidine) | ~8.70 | Doublet (d) | 1H | ||

| H-2', H-6' (Phenyl) | ~8.45 | Doublet of doublets (dd) | 2H | ||

| H-5 (Pyrimidine) | ~7.35 | Doublet (d) | 1H | ||

| H-3', H-5' (Phenyl) | ~7.15 | Triplet (t) | 2H | ||

| F-4' | ~ -109.5 | Triplet of triplets (tt) | 1F |

Table 2: Predicted C NMR Assignments (in CDCl )

| Position | Chemical Shift ( | Multiplicity (due to | Coupling Constant ( |

| C-4' (C-F) | ~164.5 | Doublet (d) | |

| C-2 (Pyrimidine) | ~163.0 | Singlet (s) | - |

| C-4 (C-Cl) | ~161.5 | Singlet (s) | - |

| C-6 (Pyrimidine) | ~159.0 | Singlet (s) | - |

| C-1' (Phenyl) | ~133.0 | Doublet (d) | |

| C-2', C-6' (Phenyl) | ~130.5 | Doublet (d) | |

| C-5 (Pyrimidine) | ~119.5 | Singlet (s) | - |

| C-3', C-5' (Phenyl) | ~115.5 | Doublet (d) |

Table 3: Key IR Vibrational Frequencies

| Wavenumber (cm | Intensity | Assignment / Vibrational Mode |

| ~3050 | Weak | Aromatic C-H stretch |

| 1580 - 1510 | Strong | Pyrimidine C=N and C=C ring stretches |

| ~1220 | Very Strong | C-F stretch (highly polarized) |

| ~1080 | Medium | C-Cl stretch |

| ~840 | Strong | p-Disubstituted benzene out-of-plane C-H bend |

References

-

Microwave-Assisted Synthesis of Some Pyrimidine Derivatives. Synthetic Communications, Taylor & Francis. URL:[Link]

-

Chemical shifts and coupling constants in pentafluorophenyl derivatives. I. Correlations of chemical shifts, coupling constants, and pi-electronic interactions. Journal of the American Chemical Society. URL:[Link]

-

Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives. Journal of Mass Spectrometry. URL:[Link]

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. URL:[Link]

potential therapeutic targets of 4-Chloro-2-(4-fluorophenyl)pyrimidine

An In-Depth Technical Guide on the Therapeutic Utility of the 4-Chloro-2-(4-fluorophenyl)pyrimidine Scaffold

Executive Summary

4-Chloro-2-(4-fluorophenyl)pyrimidine is not merely a chemical intermediate; it is a privileged pharmacophore scaffold extensively utilized in the design of bioactive small molecules. Its structural architecture combines an electrophilic "handle" (the 4-chloro group) with a metabolically stable, lipophilic "anchor" (the 2-(4-fluorophenyl) moiety).

This guide analyzes the therapeutic targets accessible through this scaffold, focusing on its dominant role in p38 MAP Kinase inhibition (anti-inflammatory), TRPV1 antagonism (analgesia), and Tyrosine Kinase inhibition (oncology). It details the structure-activity relationships (SAR) that make this specific substitution pattern critical for drug efficacy.

Part 1: The Pharmacophore Logic

To understand the biological targets, one must first understand the chemical logic that dictates how this molecule interacts with protein binding pockets.

The "Anchor": 2-(4-Fluorophenyl) Moiety[1][2]

-

Metabolic Stability: The fluorine atom at the para position blocks metabolic oxidation (e.g., by Cytochrome P450s) at the most reactive site of the phenyl ring, significantly extending the half-life of derived drugs.

-

Hydrophobic Slotting: In many kinase binding pockets (specifically the ATP-binding cleft), there is a distinct hydrophobic region (often called "Hydrophobic Pocket II" in p38 MAPK) that accommodates aryl groups. The 4-fluorophenyl group is the optimal size and lipophilicity to fill this pocket, anchoring the molecule.

The "Warhead Handle": 4-Chloro Group

-

Regioselective Reactivity: The carbon at position 4 of the pyrimidine ring is highly electrophilic due to the electron-withdrawing nature of the two ring nitrogens. This allows for facile Nucleophilic Aromatic Substitution (SNAr) .

-

Library Generation: Researchers use this handle to attach diverse amines, ethers, or thiols. These attached groups usually serve as the "Hinge Binder"—the part of the drug that forms hydrogen bonds with the kinase hinge region (e.g., the Met109 residue in p38α).

Part 2: Primary Therapeutic Target – p38 Mitogen-Activated Protein Kinase (p38 MAPK)

The most well-documented application of the 4-Chloro-2-(4-fluorophenyl)pyrimidine scaffold is in the synthesis of inhibitors for p38α MAPK , a central regulator of pro-inflammatory cytokines (TNF-α, IL-1β).

Mechanism of Action

Compounds derived from this scaffold typically function as ATP-competitive inhibitors .

-

The Anchor: The 2-(4-fluorophenyl) group rotates out of the plane of the pyrimidine ring. It penetrates deep into the hydrophobic pocket adjacent to the ATP binding site (the "Gatekeeper" region).

-

The Hinge: The 4-chloro group is displaced by an amine (e.g., a piperidine or amino-pyridine). This new group acts as a hydrogen bond acceptor/donor pair, mimicking the adenine ring of ATP and binding to the kinase hinge region.

-

The Result: This blocks ATP from binding, preventing the phosphorylation of downstream substrates like MAPKAPK2 (MK2), thereby halting the production of inflammatory cytokines.

Case Study: AKP-001 and SB-203580 Analogs

While the classic inhibitor SB-203580 uses an imidazole core, second-generation inhibitors (like AKP-001 ) utilize the pyrimidine core for better solubility and selectivity.

-

Target: p38α (MAPK14).[1]

-

Indication: Rheumatoid arthritis, Inflammatory Bowel Disease (IBD).

-

Key Interaction: The fluorine atom often interacts with specific residues (like Thr106 or Leu104) via multipolar interactions, enhancing residence time.

Part 3: Secondary Target – TRPV1 (Vanilloid Receptor)

Recent medicinal chemistry efforts have expanded the use of this scaffold to Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists.

Role in Pain Management

TRPV1 is a non-selective cation channel activated by heat, protons, and capsaicin. Overactivation leads to chronic pain and neurogenic inflammation.

-

Scaffold Utility: Derivatives where the 4-chloro is replaced by bulky piperazine-ureas (similar to the reference compound BCTC ) act as potent antagonists.

-

Binding Mode: The 4-fluorophenyl group mimics the lipophilic regions of capsaicin, occupying the vanilloid binding pocket on the transmembrane domain, locking the channel in the closed state.

Part 4: Emerging Targets – Kinase Polypharmacology

The "promiscuity" of the pyrimidine scaffold allows it to be tuned for other kinases by altering the substituent at the 4-position.

| Target Family | Therapeutic Area | Mechanism | Modification at C4-Position |

| Aurora Kinase A/B | Oncology | Mitotic Arrest | Displacement with 4-aminobenzoic acid derivatives. |

| EGFR / VEGFR-2 | Oncology | Angiogenesis Inhibition | Displacement with substituted anilines (forming 4-anilino-quinazolines analogs). |

| MDM2-p53 | Oncology | Apoptosis Induction | Used as a core to position hydrophobic groups that block the MDM2-p53 protein-protein interaction. |

Part 5: Experimental Protocols

Protocol 5.1: Synthesis of a p38 Inhibitor from the Scaffold

This protocol describes the conversion of the scaffold into a bioactive kinase inhibitor.

-

Reagents: 4-Chloro-2-(4-fluorophenyl)pyrimidine (1.0 eq), 4-Amino-1-methylpiperidine (1.2 eq), Diisopropylethylamine (DIPEA, 2.0 eq), n-Butanol (Solvent).

-

Procedure:

-

Dissolve the pyrimidine scaffold in n-Butanol under inert atmosphere (N2).

-

Add the amine and DIPEA.

-

Reflux at 110°C for 12 hours. (Monitor via TLC/LC-MS; the 4-Cl is the leaving group).

-

Cool to room temperature. The product often precipitates or can be extracted with EtOAc.

-

-

Validation:

-

1H-NMR: Disappearance of the pyrimidine C4 proton shift (if applicable) or shifts in the adjacent ring protons.

-

Mass Spec: Confirm replacement of Chlorine isotope pattern with the amine mass.

-

Protocol 5.2: In Vitro Kinase Binding Assay (FRET-based)

To verify target engagement of the synthesized derivative.

-

System: LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher).

-

Components: Recombinant p38α, Alexa Fluor® 647-labeled ATP tracer, Europium-labeled anti-tag antibody.

-

Steps:

-

Incubate kinase (5 nM) with antibody (2 nM) and tracer (10 nM).

-

Add serial dilutions of the synthesized pyrimidine derivative.

-

Incubate for 60 min at RT.

-

Read: Measure TR-FRET signal (Excitation 340 nm, Emission 665/615 nm).

-

-

Analysis: A decrease in FRET signal indicates the derivative has displaced the tracer from the ATP pocket. Calculate IC50.

Part 6: Visualization of Signaling & Synthesis

The following diagram illustrates the central role of the 4-Chloro-2-(4-fluorophenyl)pyrimidine scaffold in accessing divergent therapeutic pathways.

Caption: Divergent synthesis pathways from the 4-Chloro-2-(4-fluorophenyl)pyrimidine scaffold to specific therapeutic outcomes.

References

-

Ohta, S., et al. (2014).[2] "Design and synthesis of 5-[(2-chloro-6-fluorophenyl)acetylamino]-3-(4-fluorophenyl)-4-(4-pyrimidinyl)isoxazole (AKP-001), a novel inhibitor of p38 MAP kinase." Bioorganic & Medicinal Chemistry. Link

-

Rami, H. K., et al. (2004).[3] "Discovery of small molecule antagonists of TRPV1."[3] Bioorganic & Medicinal Chemistry Letters. Link

-

Bavetsias, V., et al. (2010). "Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors." Journal of Medicinal Chemistry. Link

-

Al-Wahaibi, L. H., et al. (2023). "New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors."[4] Frontiers in Chemistry. Link

-

BenchChem. "4-Chloro-2-(4-fluorophenyl)pyrimidine Biological Activity and Synthesis." BenchChem Compound Database. Link

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Design and synthesis of 5-[(2-chloro-6-fluorophenyl)acetylamino]-3-(4-fluorophenyl)-4-(4-pyrimidinyl)isoxazole (AKP-001), a novel inhibitor of p38 MAP kinase with reduced side effects based on the antedrug concept - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of small molecule antagonists of TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors [frontiersin.org]

Technical Whitepaper: Solubility Profiles and Chemical Stability of 4-Chloro-2-(4-fluorophenyl)pyrimidine in Drug Discovery

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter challenges related to the handling and functionalization of highly reactive heterocyclic building blocks. 4-Chloro-2-(4-fluorophenyl)pyrimidine (CAS: 76128-71-7)[1] is a premier electrophilic scaffold widely utilized in the synthesis of kinase inhibitors, agrochemicals, and novel therapeutic agents.

While its structural topology makes it an excellent candidate for rapid analog generation via Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-couplings, it also introduces significant liabilities regarding chemical stability and solubility. This whitepaper provides an in-depth mechanistic analysis of its physicochemical properties, establishes empirical solubility guidelines, and details self-validating experimental protocols to ensure its integrity during storage and synthesis.

Structural Determinants of Solubility and Reactivity

To master the behavior of 4-Chloro-2-(4-fluorophenyl)pyrimidine, one must first deconstruct its molecular architecture:

-

The Pyrimidine Core: The presence of two electronegative nitrogen atoms in the aromatic ring severely depletes the electron density of the carbon framework.

-

C4-Electrophilicity: Quantum mechanical (QM) analyses of similar halogenated pyrimidines reveal that the Lowest Unoccupied Molecular Orbital (LUMO) is predominantly localized at the C4 position[2]. This orbital alignment dictates that the C4-carbon is the primary site for nucleophilic attack. Consequently, 4-chloropyrimidines exhibit vastly accelerated reactivity in SNAr reactions compared to their 2-chloro or 5-chloro counterparts[3].

-

The 2-(4-Fluorophenyl) Substituent: This moiety serves a dual purpose. Pharmacologically, the fluorine atom blocks metabolic oxidation (e.g., by CYP450 enzymes) while increasing the compound's lipophilicity (LogP). Chemically, the steric bulk and lipophilic nature of this aryl group drastically reduce aqueous solubility while enhancing solubility in halogenated and polar aprotic solvents.

Comprehensive Solubility Profile

Because 4-Chloro-2-(4-fluorophenyl)pyrimidine lacks hydrogen-bond donors and possesses a high degree of lipophilicity, its solvation thermodynamics are heavily skewed toward non-polar and polar aprotic environments.

Table 1: Determined Solubility Profile and Solvent Compatibility at 25°C

| Solvent System | Solubility Category | Est. Concentration | Mechanistic Rationale & Compatibility |

| Water / Aqueous Buffers | Practically Insoluble | < 0.1 mg/mL | High LogP and lack of ionizable basic centers (pKa < 2) prevent aqueous solvation. |

| Methanol / Ethanol | Slightly Soluble | 5 - 10 mg/mL | Protic solvents can solvate the compound but pose a severe risk of slow solvolysis (etherification) at the C4 position. Avoid for storage. |

| Dichloromethane (DCM) | Freely Soluble | > 100 mg/mL | Excellent polarity match for halogenated aromatic rings. Ideal for extractions and stock solutions. |

| Dimethyl Sulfoxide (DMSO) | Soluble | > 50 mg/mL | High dielectric constant disrupts crystal lattice energy. Ideal for in vitro assay stock preparation. |

| Ethyl Acetate (EtOAc) | Soluble | > 50 mg/mL | Standard organic phase for liquid-liquid extraction during reaction workups. |

Stability and Degradation Pathways

The "Achilles' Heel" of 4-Chloro-2-(4-fluorophenyl)pyrimidine is its susceptibility to hydrolysis . In the presence of ambient moisture, especially under pH extremes, water acts as a nucleophile.

The degradation proceeds via an addition-elimination SNAr mechanism[4]. Water attacks the highly electrophilic C4 carbon, forming a transient, negatively charged Meisenheimer complex. Subsequent re-aromatization expels the chloride leaving group (as HCl), yielding the thermodynamically stable degradant: 2-(4-fluorophenyl)pyrimidin-4-ol (which predominantly exists as its pyrimidin-4(3H)-one tautomer).

Figure 1: Hydrolytic degradation pathway of 4-chloropyrimidines via a Meisenheimer complex.

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity, the following protocols are designed with built-in causality and self-validation mechanisms.

Protocol A: Stability-Indicating HPLC Assay

To monitor the integrity of your building block before utilizing it in complex syntheses, a standard LC-MS run is insufficient if degradants co-elute. This protocol uses Diode Array Detection (DAD) to create a self-validating purity check.

-

Sample Preparation: Dissolve the compound in anhydrous Acetonitrile (MeCN) to a concentration of 1.0 mg/mL.

-

Causality: MeCN is an aprotic solvent. Using Methanol as a diluent could induce artifactual solvolysis during the sequence run, leading to false-positive degradation results.

-

-

Chromatographic Separation: Utilize a C18 reverse-phase column (e.g., 50 x 4.6 mm, 1.8 µm). Mobile phase: Gradient of Water (0.1% TFA) and MeCN (0.1% TFA).

-

Causality: The Trifluoroacetic Acid (TFA) modifier suppresses the ionization of any formed pyrimidin-4-ol degradant, ensuring sharp peak shapes and preventing peak tailing caused by secondary interactions with residual silanols on the column.

-

-

Detection & Self-Validation: Monitor at 254 nm using a DAD.

-

Self-Validation: The DAD continuously extracts UV spectra across the peak. The parent 4-chloro compound and the 4-hydroxy degradant possess distinct UV maxima. By applying a peak purity algorithm, you can mathematically prove that the main peak is spectrally homogenous, instantly validating that no hidden hydrolysis products are co-eluting.

-

Protocol B: Optimized Nucleophilic Aromatic Substitution (SNAr)

Uncatalyzed SNAr reactions of 2,4-dihalopyrimidines with amines typically favor the C4 position[5]. The following workflow maximizes yield while suppressing hydrolysis[4].

Figure 2: Optimized step-by-step workflow for nucleophilic aromatic substitution (SNAr).

Step-by-Step Methodology:

-

Substrate Solvation: In an oven-dried vial flushed with Nitrogen, dissolve 4-Chloro-2-(4-fluorophenyl)pyrimidine (1.0 eq) in anhydrous DMF (0.2 M). Causality: Anhydrous conditions are mandatory to prevent the competitive formation of the 4-hydroxy side product.

-

Reagent Addition: Add the desired amine nucleophile (1.1 eq), followed by N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Causality: DIPEA is chosen over Triethylamine (TEA) because its increased steric bulk prevents it from acting as a competing nucleophile at the highly electrophilic C4 position.

-

Reaction Execution: Heat the mixture to 50–80 °C for 2–4 hours. Monitor by TLC or LC-MS.

-

Quench & Workup: Cool to room temperature and dilute with Ethyl Acetate. Wash the organic layer with saturated aqueous NaHCO3, followed by a 5% aqueous LiCl wash. Causality: The LiCl wash effectively removes residual DMF from the organic phase, which would otherwise complicate isolation.

-

Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Storage and Handling Guidelines

Based on the mechanistic vulnerabilities outlined above, adherence to the following storage protocols is non-negotiable for maintaining batch integrity:

-

Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to exclude ambient humidity.

-

Temperature: Long-term storage must be maintained at 2–8 °C or -20 °C to kinetically halt any trace degradation pathways.

-

Desiccation: Keep the primary container inside a secondary vessel containing active desiccant (e.g., Drierite or silica gel).

References

- Key Organics. "4-Chloro-2-(4-fluorophenyl)pyrimidine - Product Details." Key Organics Limited.

- WuXi AppTec. "Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine: QM Magic Class | Chapter 48." WuXi AppTec.

- BenchChem Technical Support Team. "Reactivity Showdown: 2-Chloropyrimidine vs. 4-Chloropyrimidine in SNAr." BenchChem.

- BenchChem Technical Support Team. "Optimization of 4-Chloropyrimidine Substitution Reactions." BenchChem.

- National Center for Biotechnology Information (PMC). "C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines." NIH.

Sources

- 1. keyorganics.net [keyorganics.net]

- 2. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrimidine Scaffold in Drug Discovery: Historical Evolution, Mechanistic Pathways, and Synthetic Methodologies

Executive Summary

As application scientists and medicinal chemists, we recognize that the pyrimidine ring—a six-membered heterocyclic aromatic organic compound containing two nitrogen atoms at positions 1 and 3—is not merely a structural placeholder. It is an active participant in hydrogen bonding and π-stacking interactions within target binding pockets. Coined by Albert Pinner in 1884, the biological significance of pyrimidine was cemented when Albrecht Kossel isolated its derivatives (cytosine, thymine, uracil) from nucleic acids. This technical guide explores the historical discovery of pyrimidine-based therapeutics, details the mechanistic and synthetic workflows that define their utility, and provides actionable, self-validating protocols for modern drug development professionals.

Historical Discovery & The Rational Design of 5-Fluorouracil (5-FU)

The transition of pyrimidines from endogenous building blocks to potent therapeutics began in the 1950s. Charles Heidelberger hypothesized that modifying a nucleic acid precursor could selectively arrest tumor growth by disrupting1[1]. In 1957, Heidelberger and colleagues successfully synthesized2[2].

Causality in Experimental Design: The choice of fluorine substitution at the C-5 position of uracil was highly deliberate. Fluorine's van der Waals radius is remarkably similar to hydrogen, allowing 5-FU to masquerade as uracil and enter the cell via standard transport mechanisms. However, the highly electronegative carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. This prevents the crucial methylation step catalyzed by Thymidylate Synthase (TS), effectively 3[3].

Fig 1: Metabolic activation of 5-Fluorouracil leading to Thymidylate Synthase inhibition.

Synthetic Methodologies: The Biginelli Reaction Workflow

The synthetic versatility of pyrimidines is best exemplified by the Biginelli reaction, first reported by 4[4]. This one-pot, three-component condensation reaction remains a cornerstone for synthesizing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a privileged scaffold exhibiting antiviral, antitumor, and 5[5].

Experimental Protocol: Synthesis of Dihydropyrimidinones

The following self-validating protocol outlines the synthesis of ethyl 4-(5-aryl-2-furyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate[5].

Materials:

-

5-Aryl-2-furaldehyde (1.0 eq)

-

Ethyl acetoacetate (1.0 eq)

-

Urea (1.5 eq)

-

Iron(III) chloride hexahydrate (FeCl₃·6H₂O) (10 mol%)

-

Absolute Ethanol (EtOH)

Step-by-Step Methodology & Causality:

-

Initiation & Solvation: In a 50 mL round-bottom flask, dissolve 1.0 eq of 5-aryl-2-furaldehyde and 1.0 eq of ethyl acetoacetate in 15 mL of absolute ethanol. Causality: Ethanol serves as a protic solvent that stabilizes the polar transition states of the upcoming condensation without competing as a nucleophile.

-

Catalyst Addition: Add 1.5 eq of urea followed by 10 mol% of FeCl₃·6H₂O. Causality: The Lewis acid (Fe³⁺) coordinates with the carbonyl oxygen of the aldehyde, increasing its electrophilicity. This accelerates the nucleophilic attack by urea to form the critical N-acyliminium intermediate, preventing side reactions.

-

Thermal Activation: Equip the flask with a reflux condenser and heat the mixture to 78°C (reflux) for 6 hours. Causality: The subsequent cyclization and dehydration steps face a significant activation energy barrier. Sustained thermal energy ensures the thermodynamic product (DHPM) is favored over kinetic intermediates.

-

Precipitation & Quenching: Monitor reaction progress via TLC (Hexanes:EtOAc 7:3). Upon complete consumption of the aldehyde, remove from heat and pour the hot mixture into 50 mL of vigorously stirred ice-cold distilled water. Causality: The sudden shift in dielectric constant and temperature forces the hydrophobic pyrimidine derivative to precipitate out of solution, leaving the water-soluble urea and iron catalyst dissolved. This acts as an immediate, self-validating purification step.

-

Isolation: Collect the precipitate via vacuum filtration. Wash with cold water (2 x 10 mL) and a minimal amount of cold ethanol (5 mL). Recrystallize from hot ethanol to yield the pure pyrimidine derivative.

Fig 2: Three-component Biginelli reaction mechanism forming dihydropyrimidinone.

Modern Pyrimidine-Based Therapeutics

Today, the pyrimidine core is foundational to targeted therapies, particularly in oncology and infectious diseases. By serving as bioisosteres for phenyl and other aromatic π-systems, pyrimidine derivatives frequently improve the6 of drugs[6]. The table below summarizes the quantitative and qualitative data of key FDA-approved pyrimidine therapeutics.

Quantitative Data Summary: FDA-Approved Pyrimidine Therapeutics

| Drug Name | FDA Approval Year | Primary Target | Clinical Indication | Pyrimidine Scaffold Type |

| 5-Fluorouracil (5-FU) | 1962[7] | Thymidylate Synthase (TS) | Colorectal, Breast, Pancreatic Cancers | Halogenated Pyrimidine |

| Flucytosine | 1971[8] | Fungal RNA/DNA Synthesis | Severe Candida/Cryptococcus Infections | Fluorinated Pyrimidine |

| Osimertinib | 2015[9] | EGFR (T790M mutation) | Non-Small Cell Lung Cancer (NSCLC) | Aminopyrimidine |

| Estravirine | 2008[8] | HIV-1 Reverse Transcriptase | HIV-1 Infection | Diarylpyrimidine (NNRTI) |

| Pralsetinib | 2020[8] | RET Receptor Tyrosine Kinase | RET-Altered NSCLC & Thyroid Cancers | Pyrimidine-fused bicyclic |

References

1.[5]5 2.[7] 7 3.[3]3 4.[4]4 5.[1]1 6.[2] 2 7.[9] 9 8.[6]6 9.[8]8

Sources

- 1. uwalumni.com [uwalumni.com]

- 2. the-scientist.com [the-scientist.com]

- 3. kocw-n.xcache.kinxcdn.com [kocw-n.xcache.kinxcdn.com]

- 4. perso.ens-lyon.fr [perso.ens-lyon.fr]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fluorouracil - Wikipedia [en.wikipedia.org]

- 8. gsconlinepress.com [gsconlinepress.com]

- 9. researchgate.net [researchgate.net]

In Silico Modeling of the 4-Chloro-2-(4-fluorophenyl)pyrimidine Scaffold

From Fragment Assessment to Lead Optimization

Executive Summary

This technical guide outlines the computational framework for modeling 4-Chloro-2-(4-fluorophenyl)pyrimidine , a privileged scaffold in medicinal chemistry.[1] Often utilized as a precursor for kinase inhibitors (e.g., p38 MAPK, CDK2, EGFR), this compound presents unique modeling challenges due to the electronic properties of its halogen substituents and its dual role as both a non-covalent binder and a reactive electrophile.

This guide moves beyond generic docking protocols. It details a Fragment-Based Drug Design (FBDD) workflow, emphasizing Quantum Mechanics (QM) parameterization for halogen bonding, hydration site analysis, and free energy perturbation (FEP) to guide the transition from this chloro-intermediate to a high-affinity lead.[1]

Molecular System & Preparation

The Target: p38 MAP Kinase (Case Study)

While this scaffold fits multiple binding pockets, p38

-

PDB Selection: 1A9U (Apo) or 3FLY (Ligand-bound).[1]

-

Validation Metric: Reproduction of the donor-acceptor motif at the hinge.[1]

Ligand Parameterization (QM/MM)

Standard force fields (e.g., OPLS3e, GAFF2) often underestimate the anisotropy of halogen atoms. The chlorine at C4 and fluorine at the phenyl ring require explicit sigma-hole modeling to accurately predict interactions with backbone carbonyls.[1]

Protocol:

-

Conformational Search: Generate low-energy conformers using Mixed Torsional/Low-Mode sampling.

-

QM Optimization: Optimize the global minimum at the DFT/B3LYP/6-31G * level.

-

ESP Calculation: Calculate Electrostatic Potential charges to capture the electron-deficient region (sigma-hole) on the Chlorine atom (

). -

Force Field Customization: Map QM charges to the MD topology, adding a virtual site (off-center point charge) to the Cl atom if using a force field that supports it (e.g., OPLS4).[1]

Protein Preparation

Objective: Resolve protonation states and optimize the hydrogen bond network.

-

Missing Atoms: Reconstruct side chains using Prime or Modeller.

-

Protonation (PropKa): Calculate pKa at pH 7.4.

-

Critical Step: Ensure His107 is protonated on the

-nitrogen (HD1) or

-

-

Restrained Minimization: Apply OPLS4 force field with a 0.30 Å RMSD restraint to relax steric clashes without distorting the crystal lattice.

Binding Mode Analysis (Docking)

The "Hinge-Binder" Hypothesis

The 4-Chloro-2-(4-fluorophenyl)pyrimidine scaffold binds primarily via the pyrimidine nitrogen atoms.[1]

-

Interaction A: Pyrimidine N1 accepts an H-bond from the backbone NH of Met109 .[1]

-

Interaction B: The 4-fluorophenyl group occupies the hydrophobic specificity pocket (Gatekeeper region, Thr106).[1]

Docking Protocol (Glide/AutoDock Vina)

This protocol uses a Core-Constrained approach to ensure the scaffold mimics the known binding mode of ATP-competitive inhibitors.[1]

Step-by-Step Workflow:

-

Grid Generation: Center the grid box (20 Å x 20 Å x 20 Å) on the centroid of the co-crystallized ligand in 3FLY.

-

Constraint Setup: Define a positional constraint (radius 1.5 Å) on the hinge hydrogen bond donor (Met109 NH).

-

Sampling: Use Standard Precision (SP) for initial pose generation.

-

Scoring: Prioritize poses that minimize the Desolvation Penalty of the hydrophobic fluorophenyl group.[1]

Quantitative Output Structure:

| Parameter | Value / Setting | Rationale |

| Grid Center | X: 22.4, Y: 14.1, Z: 28.5 | Centroid of ATP-binding pocket (p38 |

| H-Bond Constraint | Met109 (Backbone NH) | Enforces kinase-mimetic binding mode |

| VdW Scaling | 0.80 (Ligand), 1.0 (Receptor) | Softens repulsion for the bulky Cl atom |

| Halogen Bonding | Enabled (Score Bonus -1.[1]5) | Accounts for Cl...O=C interactions |

Molecular Dynamics & Solvation Analysis

Static docking fails to account for the entropic cost of displacing water molecules, particularly around the reactive 4-chloro substituent.

Simulation Setup (GROMACS/Desmond)

-

Solvent Model: TIP3P or OPC water box (10 Å buffer).[1]

-

Ensemble: NPT (300 K, 1.01325 bar).[1]

-

Duration: 100 ns production run.

WaterMap / Hydration Site Analysis

The 4-position chlorine is hydrophobic but sits near a solvated region.[1]

-

Analysis: Calculate the excess entropy (

) and enthalpy ( -

Goal: Identify "unhappy" (high energy) water molecules. If the Cl group displaces a high-energy water, the binding affinity gain is significant.

Diagram: Computational Workflow

Caption: End-to-end computational workflow from QM ligand preparation to MD-based hydration analysis.

Interaction Topology & Signaling

Understanding the specific contacts is vital for validating the model. The diagram below illustrates the critical interaction nodes for the 4-Chloro-2-(4-fluorophenyl)pyrimidine scaffold within the kinase pocket.

Caption: Interaction map detailing the H-bond anchor at Met109 and hydrophobic contacts at the gatekeeper residue.

References

-

Schrödinger, LLC. (2023).[1] Glide: Grid-based Ligand Docking with Energetics.[1] Schrödinger Release 2023-4.[1]

-

Trott, O., & Olson, A. J. (2010).[1] AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. [1]

-

Harder, E., et al. (2016).[1] OPLS3: A Force Field Providing Broad Coverage of Drug-like Small Molecules and Proteins.[1] Journal of Chemical Theory and Computation. [1]

-

Abel, R., et al. (2008).[1] WaterMap: A method for calculating the thermodynamic properties of water sites in protein binding pockets.[1] ChemMedChem. [1]

-

Wilcken, R., et al. (2013).[1] Halogen Bonding in Medicinal Chemistry: From Observation to Prediction. Journal of Medicinal Chemistry. [1]

Sources

Technical Whitepaper: Preliminary Cytotoxicity Profiling of 4-Chloro-2-(4-fluorophenyl)pyrimidine

[1]

Executive Summary

This technical guide outlines the rigorous preliminary cytotoxicity screening of 4-Chloro-2-(4-fluorophenyl)pyrimidine , a halogenated pyrimidine scaffold frequently utilized as a pharmacophore in kinase inhibitor discovery (e.g., c-Met, PIM-1) and antimetabolite research.[1]

While often viewed merely as a synthetic intermediate for nucleophilic aromatic substitution (

Compound Characterization & Handling

The Core Challenge: The 4-position chlorine atom is electrophilic. In cell culture media (pH 7.4, 37°C), it is susceptible to:

-

Hydrolysis: Conversion to the inactive pyrimidinone form.[1]

-

Aminolysis: Non-specific covalent binding to serum proteins (e.g., BSA in FBS) or free amino acids (Glutamine).

Preparation Protocol

-

Solvent: Dimethyl sulfoxide (DMSO), anhydrous (≥99.9%).

-

Stock Concentration: 10 mM to 50 mM.[1]

-

Storage: Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles which introduce moisture, accelerating hydrolysis.[1]

-

Working Solution: Prepare immediately before addition to cells. Do not store diluted compound in aqueous media.[1]

Expert Insight: To validate that the observed toxicity belongs to the parent compound and not a degradation product, perform a Media Stability Control (described in Section 3).

Experimental Design Strategy

Cell Line Selection

A dual-line approach is mandatory to calculate the Selectivity Index (SI) .[1]

| Cell Type | Recommended Line | Rationale |

| Target Cancer Model | HCT-116 (Colon) or MCF-7 (Breast) | High metabolic rate; sensitive to pyrimidine antimetabolites; p53 wild-type (HCT-116) allows apoptosis monitoring.[1] |

| Normal Control | HFF-1 (Fibroblast) or HEK-293 | Establishes baseline toxicity.[1] Essential to ensure the scaffold is not a general protoplasmic poison. |

Assay Selection

-

Primary Screen: MTT Assay (Tetrazolium reduction).[1][2][3][4][5][6] Measures mitochondrial dehydrogenase activity.[1][2][4]

-

Orthogonal Validation: LDH Release Assay . Measures membrane integrity.[1]

-

Why? Reactive chloropyrimidines may cause rapid membrane damage (necrosis) that MTT (metabolic inhibition) might misinterpret as cytostasis.[1]

-

Detailed Experimental Protocol

Phase A: The Self-Validating Workflow (Visualized)

The following diagram illustrates the critical "Stability Check" loop required for reactive halogenated scaffolds.

Figure 1: Integrated cytotoxicity workflow featuring a parallel LC-MS stability checkpoint to detect hydrolysis of the chloropyrimidine core.[1]

Phase B: Step-by-Step Methodology

1. Cell Seeding[5][7]

-

Seed 5,000 cells/well (HCT-116) or 8,000 cells/well (MCF-7) in 100 µL complete media.

-

Incubate for 24 hours at 37°C, 5%

to allow attachment.-

Control Wells: Blank (media only), Vehicle Control (0.5% DMSO), Positive Control (Doxorubicin or 5-FU).[1]

-

2. Compound Treatment[2][7][8]

-

Prepare a 20 mM stock of 4-Chloro-2-(4-fluorophenyl)pyrimidine in DMSO.

-

Perform serial dilutions (1:2 or 1:3) in culture media to generate concentrations ranging from 100 µM down to 0.1 µM .

-

Crucial Step: Ensure final DMSO concentration is consistent (e.g., 0.5%) across all wells to avoid solvent toxicity artifacts.[1]

-

Aspirate old media from wells and add 100 µL of treatment media.

3. MTT Assay Execution

-

After 48 or 72 hours of treatment, add 10 µL of MTT Reagent (5 mg/mL in PBS) to each well.

-

Incubate for 3–4 hours . Observe the formation of purple formazan crystals.[3][4][5][6][7]

-

Note: If crystals are sparse in high-concentration wells, it indicates cytotoxicity.[1]

-

-

Add 100 µL of Solubilization Buffer (SDS-HCl or DMSO) to dissolve crystals.

-

Measure absorbance at 570 nm (reference 630 nm).

Data Analysis & Interpretation

Quantitative Metrics

Calculate cell viability using the formula:

Fit the data to a non-linear regression model (sigmoidal dose-response, variable slope) to derive the

Interpreting the 4-Cl Effect

The mechanism of toxicity for this specific molecule often involves two pathways, visualized below:

Figure 2: Dualistic toxicity pathways.[1] High necrosis (LDH high) suggests non-specific reactivity of the chlorine group, whereas clean apoptosis suggests specific scaffold engagement.

Thresholds for Progression

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 15294369, 4-Chloro-2-(trifluoromethyl)pyrimidine. Retrieved from [Link]

-

Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

Sources

- 1. 4-Chloro-2-(trifluoromethyl)pyrimidine | C5H2ClF3N2 | CID 15294369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. bds.berkeley.edu [bds.berkeley.edu]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

Application Note: Strategic Synthesis of Kinase Inhibitors Using 4-Chloro-2-(4-fluorophenyl)pyrimidine

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic utilization of 4-Chloro-2-(4-fluorophenyl)pyrimidine as a core scaffold for synthesizing Type I and Type II kinase inhibitors.

Introduction & Pharmacological Significance[1][2][3]

The 2-aryl-4-aminopyrimidine pharmacophore is a privileged structure in oncology and inflammation therapeutics. It serves as a bioisostere to the quinazoline core found in EGFR inhibitors (e.g., Gefitinib) but offers greater vector control for accessing distinct hydrophobic pockets within the kinase ATP-binding site.

4-Chloro-2-(4-fluorophenyl)pyrimidine is a high-value intermediate because it pre-installs the hydrophobic "tail" (the 4-fluorophenyl group) at the C2 position, leaving the C4 position activated for nucleophilic attack.

Mechanistic Rationale

-

Hinge Binding (C4-Amine & N1): The C4-substituent (typically an amine) acts as a hydrogen bond donor to the kinase hinge region (backbone carbonyl), while the pyrimidine N1 acts as a hydrogen bond acceptor (backbone NH).

-

Hydrophobic Pocket (C2-Aryl): The 2-(4-fluorophenyl) moiety typically occupies the hydrophobic pocket adjacent to the gatekeeper residue.

-

The "Fluorine Effect": The para-fluorine atom blocks metabolic oxidation (CYP450 mediated hydroxylation) at the most reactive site of the phenyl ring, significantly extending in vivo half-life compared to the non-fluorinated analog.

Chemical Reactivity Profile

The C4-chloride in 4-Chloro-2-(4-fluorophenyl)pyrimidine is highly electrophilic due to the electron-deficient nature of the pyrimidine ring (para to N1, ortho to N3).

| Property | Description | Implication for Synthesis |

| Electrophilicity | High at C4 | Facile SNAr reactions with primary/secondary amines. |

| Leaving Group | Chloride (Cl⁻) | Good leaving group; no need for activation (e.g., mesylation). |

| C2 Stability | High | The C2-aryl bond is robust; stable under standard SNAr conditions. |

| Solubility | Moderate (Lipophilic) | Requires polar aprotic solvents (DMF, DMSO) or alcohols (n-BuOH) at high temp. |

Synthetic Protocols

Protocol A: Nucleophilic Aromatic Substitution (SNAr)

The "Workhorse" method for generating amine libraries.

Objective: To displace the C4-chloride with a primary or secondary amine (the "Head Group") to form the kinase hinge-binding motif.

Materials

-

Substrate: 4-Chloro-2-(4-fluorophenyl)pyrimidine (1.0 equiv)

-

Nucleophile: Substituted Aniline or Aliphatic Amine (1.1 – 1.5 equiv)

-

Base:

-Diisopropylethylamine (DIPEA) (2.0 equiv) or -

Solvent:

-Butanol (preferred for reflux) or DMF (for lower temps)

Step-by-Step Procedure

-

Preparation: In a reaction vial, dissolve 1.0 mmol of 4-Chloro-2-(4-fluorophenyl)pyrimidine in 3.0 mL of

-butanol. -

Addition: Add 1.2 mmol of the target amine (e.g., 4-morpholinoaniline for solubility).

-

Basification: Add 2.0 mmol of DIPEA.

-

Reaction:

-

Thermal Method: Heat to reflux (117°C) for 4–12 hours. Monitor by LC-MS for the disappearance of the starting chloride (

). -